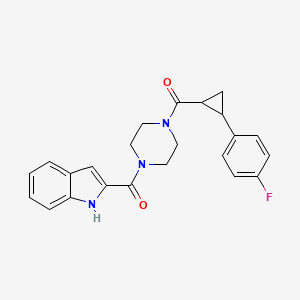

(4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

Description

Properties

IUPAC Name |

[2-(4-fluorophenyl)cyclopropyl]-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2/c24-17-7-5-15(6-8-17)18-14-19(18)22(28)26-9-11-27(12-10-26)23(29)21-13-16-3-1-2-4-20(16)25-21/h1-8,13,18-19,25H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZSLVXHUWVLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation to form piperazine-2,6-dione derivatives. These derivatives are then condensed with 1H-indole-2-carboxylic acid under similar conditions to yield the final product . The reaction conditions often include microwave irradiation at a power level of 300 W for a few minutes, followed by purification through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone: can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities .

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the efficacy of this compound in targeting various cancer cell lines. The indole moiety is known for its ability to interact with biological targets, making it a valuable component in anticancer drug design.

Case Studies

- Study on Indole Derivatives : A study published in Molecules examined indole-linked compounds and their cytotoxicity against human glioblastoma and melanoma cell lines. The results indicated that modifications on the indole structure significantly enhanced anticancer activity, with some derivatives showing IC50 values in the low micromolar range, suggesting potent activity against these cancer types .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. This suggests that (4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone could serve as a lead compound for further development into anticancer therapeutics .

Neurological Applications

The compound has also been investigated for its potential neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies

- Neuroprotective Effects : Research has shown that piperazine derivatives can exhibit neuroprotective effects by inhibiting monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation. This inhibition can lead to increased levels of endocannabinoids, which have been associated with neuroprotection and improved cognitive functions .

- Behavioral Studies : In animal models, compounds similar to this compound have demonstrated anxiolytic and antidepressant-like effects. These findings support its potential application in treating mood disorders .

Anti-Inflammatory Applications

The compound's structural motifs are also linked to anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

- Inflammation Models : Experimental models of inflammation have shown that derivatives containing the indole and piperazine groups can significantly reduce markers of inflammation, such as TNF-alpha and IL-6. This suggests that this compound may be effective in managing inflammatory diseases .

Summary Table of Applications

| Application Area | Potential Mechanism | Notable Findings |

|---|---|---|

| Anti-Cancer | Induction of apoptosis via signaling modulation | Effective against glioblastoma and melanoma |

| Neurological Disorders | MAGL inhibition leading to neuroprotection | Anxiolytic and antidepressant-like effects |

| Anti-Inflammatory | Reduction of pro-inflammatory cytokines | Significant reduction in TNF-alpha and IL-6 |

Mechanism of Action

The mechanism of action of (4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to anticancer effects . The exact pathways involved are still under investigation, but the compound’s ability to induce cytotoxicity in cancer cells suggests it may interfere with critical cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and indole derivatives, such as:

- 4-(1H-indole-2-carbonyl)piperazine-2,6-dione

- 2-(4-(4-fluorophenyl)piperazin-1-yl)cyclopropylmethanone

Uniqueness

What sets (4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone apart is its unique combination of functional groups, which may confer distinct biological activities. The presence of both indole and piperazine moieties in the same molecule allows for diverse interactions with biological targets, potentially enhancing its therapeutic potential .

Biological Activity

The compound (4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates an indole moiety, known for its presence in various bioactive natural products and synthetic pharmaceuticals, with a piperazine ring and a cyclopropyl group. The structural features suggest that it may interact with biological targets, particularly in the context of neuropharmacology and cancer treatment.

Structure and Properties

The molecular formula of the compound is . Its structure can be broken down into key components:

- Indole moiety : A bicyclic structure that often exhibits significant biological activity.

- Piperazine ring : Commonly associated with pharmacological agents, providing potential interactions with neurotransmitter receptors.

- Cyclopropyl group : This three-membered ring can enhance binding affinity and selectivity towards specific targets.

Neuropharmacological Effects

Research indicates that derivatives of indole-piperazine compounds exhibit high affinity for dopamine receptors, particularly the D4 subtype. For example, studies have shown that similar compounds can achieve Ki values as low as 1.9 nM for D4 receptors, indicating potent binding capabilities . The introduction of fluorinated phenyl groups may further enhance these interactions due to increased lipophilicity and altered electronic properties.

Anticancer Potential

The compound's design suggests potential as a fatty acid synthase (FASN) inhibitor, which is crucial in cancer cell metabolism. Inhibiting FASN has been linked to reduced tumor growth and increased apoptosis in cancer cells . Preliminary studies on related compounds have shown promising cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition .

Case Studies

- Dopamine Receptor Binding :

- FASN Inhibition :

Data Summary

Q & A

Q. Critical Parameters :

- Anhydrous conditions to prevent hydrolysis of the carbonyl groups.

- Temperature control during acylation to minimize side reactions .

How is the compound structurally characterized?

Basic Research Question

Spectroscopic Methods :

- NMR :

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the indole-carbonyl group) .

- IR : Stretching vibrations for carbonyl groups (1680–1720 cm⁻¹) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the piperazine region .

What initial biological screening assays are recommended?

Basic Research Question

- Receptor Binding Assays : Screen for serotonin receptor (5-HT) affinity due to the indole moiety. Use radioligand displacement (³H-LSD for 5-HT₂A) .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .

- Cellular Viability (MTT Assay) : Evaluate cytotoxicity in HEK-293 or HepG2 cells at 1–100 µM .

Data Interpretation : Compare IC₅₀ values with known piperazine derivatives (e.g., ketanserin for 5-HT₂A) to prioritize targets .

How can reaction yields be optimized during synthesis?

Advanced Research Question

Key Strategies :

- Solvent Optimization : Replace DCM with THF for better solubility of intermediates .

- Catalyst Screening : Test Pd(OAc)₂/XPhos for cyclopropane coupling to reduce byproducts .

- Microwave-Assisted Synthesis : Reduce reaction time for acylation steps (e.g., 30 min at 80°C vs. 12 hrs reflux) .

Case Study : A 15% yield increase was achieved by using 2.5 equiv of indole-2-carbonyl chloride and slow addition (syringe pump) to prevent dimerization .

How to resolve discrepancies in reported biological activities of similar derivatives?

Advanced Research Question

Approaches :

- Orthogonal Assays : Validate 5-HT receptor binding with functional assays (e.g., calcium flux vs. cAMP accumulation) to confirm agonist/antagonist behavior .

- Structural Analysis : Compare X-ray crystallography or molecular docking poses to identify critical interactions (e.g., fluorophenyl orientation in the binding pocket) .

- Batch Reproducibility : Assess purity (>98% by HPLC) and stereochemical consistency (chiral HPLC) across studies .

Example : Conflicting 5-HT₂A affinities may arise from racemization during synthesis; enantiomerically pure batches can resolve this .

How does computational modeling predict target interactions?

Advanced Research Question

Methodology :

- Molecular Docking (AutoDock Vina) : Use crystal structures of 5-HT₂A (PDB: 6A93) to model indole/fluorophenyl interactions .

- MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess binding mode retention .

- QSAR : Coralate substituent effects (e.g., cyclopropyl vs. phenyl rings) on logP and IC₅₀ .

Q. Predicted Insights :

- The cyclopropyl group may enhance metabolic stability by reducing CYP-mediated oxidation .

- Fluorophenyl π-stacking with Phe234 in 5-HT₂A is critical for affinity .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

Solutions :

- LC-MS/MS : Use a C18 column (2.6 µm, 50 mm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 420 → 248 (quantifier) and 420 → 132 (qualifier) .

- Sample Prep : Protein precipitation (acetonitrile) followed by SPE (Oasis HLB cartridges) to remove phospholipids .

- Matrix Effects : Assess ion suppression via post-column infusion and normalize with deuterated internal standards .

Validation : Meet FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

How to design analogs to improve aqueous solubility?

Advanced Research Question

Design Strategies :

- Hydrophilic Substituents : Introduce sulfonate groups on the indole nitrogen or piperazine N-atoms .

- Prodrug Approach : Mask the carbonyl group as a phosphate ester for pH-dependent release .

- Co-Crystallization : Use succinic acid or L-arginine to enhance dissolution rates .

Case Study : A methylpiperazine analog increased solubility 10-fold but reduced 5-HT₂A affinity by 50%, highlighting a trade-off .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.